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Preclinical Profile of SIAIS164018: A Dual ALK/EGFR Protein Degrader

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Compound of Interest		
Compound Name:	SIAIS164018	
Cat. No.:	B12405786	Get Quote

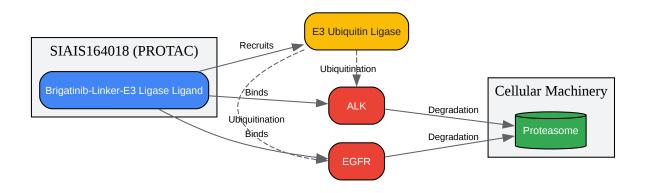
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and studies for **SIAIS164018**, a novel Proteolysis Targeting Chimera (PROTAC) designed to degrade Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR). Derived from the kinase inhibitor Brigatinib, **SIAIS164018** demonstrates a unique pharmacological profile, including the degradation of metastasis-related oncoproteins, highlighting its potential as a therapeutic agent in non-small-cell lung cancer and other malignancies.[1][2]

Core Mechanism of Action

SIAIS164018 functions as a heterobifunctional molecule that simultaneously binds to the target proteins (ALK and EGFR) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target proteins, marking them for subsequent degradation by the proteasome. This mechanism of action allows for the elimination of the target protein rather than just its inhibition.





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Figure 1: Mechanism of SIAIS164018-mediated protein degradation.

Quantitative Preclinical Data

The following tables summarize the key in vitro efficacy data for **SIAIS164018**.

Table 1: In Vitro Kinase Inhibition

Kinase	IC50 (nM)
ALK	2.5
ALK G1202R	6.6

Data from MedchemExpress.[3][4]

Table 2: Cellular Proliferation Inhibition

Cell Line	Target Expression	IC50 (nM)
SR	ALK-positive	2
293T	ALK (G1202R) over- expressing	21
H1975	EGFR expressing	42

Data from MedchemExpress.[3][4]



Table 3: Protein Degradation Profile

Cell Line	Target Proteins Down-regulated	
SR (ALK+)	FAK, PYK2, FER, RSK1, GAK	
Calu-1 (ALK-)	FAK, PYK2, FER, RSK1, GAK	

Treatment with SIAIS164018 (0.01-1000 nM; 16h). Data from MedchemExpress.[3][4]

In Vivo Studies

SIAIS164018 has been shown to be orally bioavailable and well-tolerated in in vivo models.[1]

Key Biological Effects

- Inhibition of Cancer Cell Migration and Invasion: **SIAIS164018** strongly inhibits the migration and invasion of cancer cells.[1][3][4]
- Cell Cycle Arrest: The compound induces G1 cell cycle arrest in ALK-negative Calu-1 and MDA-MB-231 cells.[3][4]
- Induction of Apoptosis: SIAIS164018 has been observed to induce apoptosis in cancer cells.
 [3][4]
- Degradation of Metastasis-Related Oncoproteins: Beyond its primary targets, SIAIS164018
 also degrades several oncoproteins involved in metastasis, including FAK, PYK2, and PTK6.
 [1][5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay

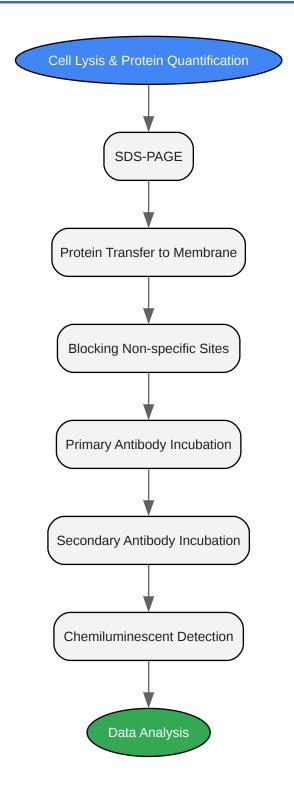
 Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.



- Compound Treatment: Treat the cells with a serial dilution of **SIAIS164018** or control compounds for the specified duration (e.g., 72 hours).
- Reagent Addition: Add a viability reagent such as MTT or a ready-to-use reagent like CellTiter-Glo®.
- Incubation: Incubate the plates according to the manufacturer's instructions to allow for the conversion of the substrate by viable cells.
- Data Acquisition: Measure the absorbance or luminescence using a plate reader.
- Data Analysis: Calculate the IC50 values by fitting the dose-response data to a fourparameter logistic curve.

Western Blotting for Protein Degradation





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Figure 2: General workflow for Western Blot analysis.

• Cell Lysis: Treat cells with **SIAIS164018** for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.



- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., ALK, EGFR, FAK, β-actin) overnight at 4°C.
- Washing: Wash the membrane three times with TBST.
- Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the extent of protein degradation.

Cell Cycle Analysis

- Cell Treatment: Treat cells with SIAIS164018 or vehicle control for the indicated time (e.g., 24 or 48 hours).[3][4]
- Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
- Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
- Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.



- Flow Cytometry: Analyze the cell cycle distribution by flow cytometry, measuring the fluorescence of PI-stained cells.
- Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

In Vivo Xenograft Studies

- Cell Implantation: Subcutaneously implant human cancer cells (e.g., those with ALK or EGFR mutations) into immunocompromised mice.
- Tumor Growth: Allow the tumors to reach a palpable size.
- Randomization and Treatment: Randomize the mice into treatment and control groups.
 Administer SIAIS164018 orally at specified doses and schedules.
- Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
- Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.

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